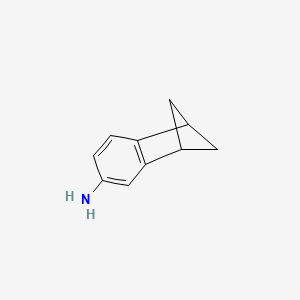

2,3-Dihydro-1H-1,3-methanoinden-5-amine

Description

Significance of Rigid Scaffolds in Molecular Design

The rigidity of a molecular scaffold is a critical parameter in the design of bioactive compounds. Unlike flexible molecules that can adopt numerous conformations, rigid structures present a well-defined three-dimensional arrangement of functional groups to their biological targets. This pre-organization can lead to several advantages:

Improved Pharmacokinetic Properties: The introduction of rigid, three-dimensional scaffolds can lead to improvements in properties such as solubility and metabolic stability. rsc.org For instance, replacing a flat aromatic ring with a saturated, polycyclic system can alter a molecule's lipophilicity and susceptibility to metabolic enzymes. rsc.org

Novelty and Patentability: The exploration of novel and complex rigid scaffolds, such as bridged polycyclic systems, provides an opportunity to create new chemical entities with unique biological activities, which is a key aspect of drug discovery and development. rsc.org

The use of rigid scaffolds is a growing trend in medicinal chemistry, with researchers increasingly recognizing the benefits of moving beyond traditional flat, aromatic structures. chemrxiv.org

Overview of the 2,3-Dihydro-1H-1,3-methanoindene Core Structure

The 2,3-Dihydro-1H-1,3-methanoindene core is a tricyclic hydrocarbon framework. Its structure is derived from indene (B144670), a bicyclic aromatic hydrocarbon, through the addition of a methylene (B1212753) bridge and the saturation of one of the rings. This results in a rigid, three-dimensional structure with specific stereochemical properties.

| Property | Value |

| Molecular Formula | C10H10 |

| Molar Mass | 130.19 g/mol |

| General Class | Bridged Polycyclic Hydrocarbon |

The synthesis of such bridged systems can be challenging and often requires multi-step sequences. However, the development of new synthetic methodologies is expanding the accessibility of these complex scaffolds for their use as building blocks in medicinal chemistry. chemrxiv.orgresearchgate.net

Research Context of 2,3-Dihydro-1H-1,3-methanoinden-5-amine within Polycyclic Amine Chemistry

This compound is a primary amine derivative of the core structure. The presence of the amine group at the 5-position introduces a key functional handle for further chemical modifications and interactions.

| Property | Value |

| Molecular Formula | C10H11N |

| Molar Mass | 145.20 g/mol |

| IUPAC Name | This compound |

| Class | Primary Amine, Bridged Polycyclic Amine |

The research interest in this particular compound stems from its potential applications as:

A Synthetic Intermediate: It serves as a valuable building block for the synthesis of more complex molecules. The rigid scaffold and the reactive amine group allow for the construction of diverse chemical libraries for screening in drug discovery programs.

A Probe for Biological Systems: The defined spatial orientation of the amine group makes it a useful tool for studying interactions with biological targets such as enzymes and receptors.

The study of this compound and similar bridged polycyclic amines contributes to the broader understanding of how three-dimensional molecular architecture influences biological activity. As the demand for novel and effective therapeutic agents continues to grow, the exploration of such unique chemical structures will remain a vital area of research.

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

tricyclo[6.1.1.02,7]deca-2(7),3,5-trien-4-amine |

InChI |

InChI=1S/C10H11N/c11-8-1-2-9-6-3-7(4-6)10(9)5-8/h1-2,5-7H,3-4,11H2 |

InChI Key |

FDPVLTRTEHSYKD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC1C3=C2C=CC(=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydro 1h 1,3 Methanoindene Derivatives

Historical Approaches to Methanoindene Scaffold Construction

The development of synthetic routes to the methanoindene scaffold has evolved significantly over time, with early methods laying the groundwork for more refined, contemporary approaches.

While specific early syntheses of the parent 2,3-dihydro-1,3-methanoindene are not extensively documented in readily available literature, the construction of related bridged bicyclic systems has a rich history. Initial approaches often relied on multi-step sequences that could include intramolecular cyclization reactions. The development of methods for preparing important intermediates, such as 2,3-dihydro-1H-inden-1-amine from 2,3-dihydro-1H-1-indanone oxime, highlights the foundational chemistry in this area. google.com Such syntheses were crucial in providing the building blocks for more complex polycyclic structures.

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic frameworks, including bridged indene (B144670) systems. nih.gov These reactions involve the concerted combination of two π-electron systems to form a new ring. youtube.com The Diels-Alder reaction, a [4π+2π] cycloaddition, is a cornerstone of this approach, enabling the formation of six-membered rings with high stereospecificity. youtube.com

The versatility of cycloadditions extends to other types, such as [2π+2π] and [6π+4π] reactions, which provide access to different ring sizes and substitution patterns. youtube.comnih.gov For instance, the intramolecular Diels-Alder reaction is particularly effective for creating polycyclic systems in a single step. nih.gov The choice of diene and dienophile, along with the reaction conditions (thermal or photochemical), dictates the outcome and stereochemistry of the resulting bridged adduct. youtube.com

Table 1: Examples of Cycloaddition Reactions in Synthesis

| Reaction Type | Reactants | Product Type | Key Features |

| [4π+2π] Diels-Alder | Conjugated diene, Dienophile | Six-membered ring adduct | Concerted mechanism, high stereospecificity. youtube.com |

| [2π+2π] Cycloaddition | Two alkene components | Cyclobutane ring | Often requires photochemical conditions. youtube.com |

| Intramolecular [3+2] Cycloaddition | N-sulfonyl-1,2,3-triazole with a carbonyl and alkene | Bridged polycyclic system | Rhodium-catalyzed cascade reaction. nih.gov |

Rearrangement reactions, particularly sigmatropic rearrangements, offer an elegant means of constructing complex molecular scaffolds. The Cope rearrangement, a acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene, is a prominent example used in the synthesis of bridged systems. wikipedia.org This thermally induced reaction proceeds through a cyclic transition state, often with a chair-like geometry, to yield an isomeric 1,5-diene. wikipedia.orgorganic-chemistry.org

A synthetically powerful variant is the oxy-Cope rearrangement, where a hydroxyl group at the C-3 position of the 1,5-diene leads to the formation of an enol after rearrangement. wikipedia.org This enol then tautomerizes to a stable carbonyl compound, providing a strong thermodynamic driving force for the reaction. organic-chemistry.orgwikipedia.org The anionic oxy-Cope rearrangement, accelerated by a base, can proceed at significantly lower temperatures and is often irreversible. organic-chemistry.orgwikipedia.org These rearrangements have been applied to the synthesis of intricate polycyclic molecules, including those with bridged indene cores. acs.org

The synthesis of perhydro-1,4-methanoindene derivatives involves the complete saturation of the aromatic and cyclopentene (B43876) rings of the indene system. A common strategy to achieve this is through catalytic hydrogenation of a suitable methanoindene precursor. For example, hexahydro-4,7-methano-indene isomers can be prepared and subsequently used in further transformations. google.com The synthesis of racemic (3aα,4β,7β,7aα)-2-cyclohexylideneperhydro-4,7-methanoindene derivatives has been reported, starting from epimeric 2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene-2-carboxylic acids. nih.gov This demonstrates a multi-step approach to fully saturated bridged indene systems.

Advanced Synthetic Strategies for the 2,3-Dihydro-1H-1,3-methanoinden-5-amine Core

The introduction of an amine functionality at a specific position of the methanoindene scaffold requires advanced synthetic methods that offer control over regioselectivity and stereoselectivity.

The synthesis of this compound necessitates the regioselective introduction of a nitrogen-containing group onto the aromatic ring. A common approach for the amination of aromatic rings is electrophilic nitration followed by reduction of the resulting nitro group. The regioselectivity of nitration on the bridged indene system would be influenced by the directing effects of the alkyl framework.

For a more controlled and potentially stereoselective amination, modern catalytic methods are employed. These can include transition-metal-catalyzed C-H amination, which allows for the direct conversion of a C-H bond to a C-N bond. nih.gov Achieving regioselectivity at the 5-position would likely require a substrate with appropriate directing groups or a catalyst system capable of distinguishing between the different C-H bonds of the aromatic ring.

Table 2: Potential Strategies for 5-Amine Functionalization

| Strategy | Description | Potential Advantages |

| Nitration and Reduction | Electrophilic nitration of the aromatic ring followed by reduction of the nitro group to an amine. | Well-established chemistry. |

| Catalytic C-H Amination | Direct conversion of a C-H bond at the 5-position to a C-N bond using a transition metal catalyst. nih.gov | Atom-economical and potentially more direct. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group at the 5-position by an amine nucleophile. | Can be highly regioselective if a suitable precursor is available. |

Introduction of Amine via Amination or Reductive Amination Pathways

The introduction of a primary amine functional group onto the 2,3-dihydro-1H-1,3-methanoindene scaffold is most commonly achieved through the reductive amination of a ketone precursor. This method is a cornerstone of amine synthesis, valued for its versatility and control over the degree of substitution. masterorganicchemistry.comyoutube.com The reaction proceeds in two main stages: the initial reaction between a carbonyl compound and an amine (in this case, ammonia (B1221849) for a primary amine) to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. libretexts.orgyoutube.com

The typical precursor for synthesizing this compound would be 2,3-Dihydro-1H-1,3-methanoinden-5-one. The reaction involves treating this ketone with ammonia to form the transient imine, which is then reduced in situ to the target primary amine. This one-pot procedure is highly efficient. youtube.com

A variety of reducing agents can be employed for this transformation, with the choice depending on the substrate's sensitivity and the desired reaction conditions. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a particularly mild and selective reagent, capable of reducing the imine in the presence of the starting ketone. masterorganicchemistry.comlibretexts.org Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also mild and effective, and more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. masterorganicchemistry.comyoutube.com The use of NaBH(OAc)₃ can be advantageous as it avoids the use of cyanide, a concern in some applications. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective for imines over ketones; allows for one-pot reactions. masterorganicchemistry.comlibretexts.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A non-cyanide alternative to NaBH₃CN, often used for its mildness and effectiveness. masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | A common, less expensive reducing agent, though less selective than NaBH₃CN. masterorganicchemistry.com |

| Lithium Aluminum Hydride | LiAlH₄ | A very powerful reducing agent, used when stronger reduction is needed. youtube.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Pt) | A clean reduction method using hydrogen gas and a metal catalyst. youtube.com |

Green Chemistry Principles and Sustainable Synthesis of Bridged Amine Compounds

The synthesis of complex molecules like bridged amines is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous materials. unibo.itepfl.ch These principles are particularly relevant in pharmaceutical synthesis, where efficiency and sustainability are paramount. unibo.it

Key green chemistry approaches applicable to the synthesis of bridged amine compounds include:

Atom Economy : Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Cascade reactions are an excellent example of atom-economical processes. wikipedia.org

Catalysis : The use of catalysts, particularly biocatalysts or transition metals, can enable reactions to proceed under milder conditions with higher selectivity and lower energy input. mdpi.comsciencedaily.com For instance, gold-catalyzed methods for amine synthesis have been developed that are quick, clean, and produce no waste. sciencedaily.com

Use of Safer Solvents and Reagents : Replacing hazardous solvents with greener alternatives like water or ionic liquids, or developing solvent-free reaction conditions, can significantly reduce the environmental footprint of a synthesis. mdpi.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. Photochemical methods, which use visible light energy, are one such approach. mdpi.com

Waste Reduction : One-pot and cascade reactions reduce the number of synthetic steps and purification stages, thereby decreasing the generation of chemical waste. epfl.chrsc.org

The application of green metrics toolkits, such as the CHEM21 system, allows chemists to systematically evaluate and compare the environmental impact of different synthetic pathways. rsc.org

Table 2: Application of Green Chemistry Principles to Bridged Amine Synthesis

| Principle | Application in Synthesis | Benefit |

|---|---|---|

| Atom Economy | Employing cascade or domino reactions to form the bridged structure in fewer steps. wikipedia.org | Maximizes material efficiency, reduces waste. |

| Catalysis | Using transition metal (e.g., Au, Ru, Co) or biological catalysts for amination and cyclization. mdpi.comsciencedaily.comorganic-chemistry.org | Increases reaction speed, lowers energy requirements, improves selectivity. |

| Safer Solvents | Utilizing water, ionic liquids, or solvent-free conditions for reactions. mdpi.com | Reduces toxicity and environmental pollution. |

| Energy Efficiency | Designing reactions that proceed at room temperature, potentially using light (photochemistry) as an energy source. mdpi.com | Lowers operational costs and carbon footprint. |

Cascade and Domino Reactions for Complex Methanoindene Architectures

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies for building complex molecular architectures like the methanoindene core from simpler starting materials in a single operation. epfl.chwikipedia.org These reactions involve two or more consecutive bond-forming events that occur under the same reaction conditions without the need to isolate intermediates or add new reagents. wikipedia.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation, making it a key tenet of green chemistry. wikipedia.orgrsc.org

The construction of bridged polycyclic systems can be achieved through cascade sequences that might involve a series of intramolecular transformations. nih.govnih.gov For example, a reaction cascade could be initiated by a cycloaddition to form an initial ring system, which then undergoes a subsequent intramolecular cyclization, such as a C-H bond insertion, to create the final bridged structure. nih.govbeilstein-journals.org Such strategies allow for the rapid and efficient assembly of intricate three-dimensional frameworks. nih.gov

Table 3: Comparison of Synthetic Approaches

| Feature | Traditional Multi-Step Synthesis | Cascade/Domino Reaction |

|---|---|---|

| Number of Steps | Multiple, sequential steps | Single operational step. wikipedia.org |

| Intermediates | Isolation and purification at each step | Intermediates are transient and not isolated. wikipedia.org |

| Reagents/Conditions | May change for each step | A single set of reagents and conditions is used throughout. wikipedia.org |

| Efficiency | Lower step- and atom-economy | High step- and atom-economy. wikipedia.org |

| Waste Generation | Higher due to multiple workups and purifications | Minimized waste generation. epfl.ch |

Catalytic Methods in Bridged Polycyclic Amine Synthesis

Catalysis is a fundamental tool in the synthesis of complex organic molecules, including bridged polycyclic amines. Catalytic methods offer high efficiency, selectivity, and can often proceed under mild conditions. rsc.org Transition metals such as rhodium, tungsten, palladium, and gold play a significant role in constructing bridged ring systems and introducing amine functionalities. sciencedaily.comnih.govbeilstein-journals.org

Strategies for building bridged polycycles often leverage transition metal-catalyzed C-H bond insertion reactions. nih.gov For instance, rhodium and tungsten catalysts have been shown to facilitate the formation of bridged structures by promoting the reaction of carbenes or nitrenes with C-H bonds within the same molecule. nih.govbeilstein-journals.org Palladium catalysis is also widely used, for example, in dehydrogenative cyclization reactions to form bridged polycycles. acs.org

In the context of introducing the amine group, various catalytic systems are employed for reductive amination. organic-chemistry.org These include catalysts based on iridium, cobalt, and ruthenium, which can facilitate the reaction under transfer hydrogenation conditions or using hydrogen gas. organic-chemistry.org Gold catalysis has also emerged as a powerful, "green" method for amine synthesis, promoting the addition of ammonia to organic molecules with high atom efficiency. sciencedaily.com These catalytic approaches are essential for developing practical and sustainable routes to complex amine targets.

Table 4: Catalysts in Bridged Amine and Polycycle Synthesis

| Catalyst Type | Metal | Application/Reaction Type | Reference |

|---|---|---|---|

| Carbene/Nitrene Insertion | Rhodium (Rh) | C-H bond insertion to form bridged rings. | nih.govbeilstein-journals.org |

| Carbene/Nitrene Insertion | Tungsten (W) | C-H bond insertion and cycloaddition for bridged polycycles. | nih.govbeilstein-journals.org |

| Dehydrogenative Cyclization | Palladium (Pd) | Oxidative C-H bond cyclization to form bridged systems. | acs.org |

| Reductive Amination | Cobalt (Co), Iridium (Ir) | Direct reductive amination of ketones to primary amines. | organic-chemistry.org |

| Amine Synthesis | Gold (Au) | Catalyzes the addition of ammonia to organic compounds. | sciencedaily.com |

Structural Characterization and Spectroscopic Analysis of 2,3 Dihydro 1h 1,3 Methanoinden 5 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic compounds. For a molecule with the rigidity and unique geometry of 2,3-Dihydro-1H-1,3-methanoinden-5-amine, NMR provides critical data on the connectivity and spatial arrangement of its atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, amine, and the rigid bridged aliphatic protons.

Amine Protons (-NH₂): The protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can be influenced by solvent and concentration. In the case of related compounds like (2,3-dihydro-1H-indol-5-ylmethyl)amine, the amine protons present as a broad signal, which is a characteristic feature. mdpi.com

Aromatic Protons: The aromatic region of the spectrum would show signals for the protons on the benzene (B151609) ring. The substitution pattern will dictate the multiplicity and coupling constants of these protons.

Bridged System Protons: The protons of the methano bridge and the dihydroindene core are part of a rigid, strained system. This rigidity leads to distinct chemical shifts and complex coupling patterns due to fixed dihedral angles. For comparison, in tricyclo[6.2.1.0²,⁷]undecane systems, which feature a similar bridged structure, the bridgehead and methylene (B1212753) bridge protons show characteristic multiplets at distinct chemical shifts. mdpi.com

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Amine (-NH₂) | Broad singlet | s (broad) |

| Aromatic (Ar-H) | 6.5 - 7.5 | d, t, m |

| Bridgehead (CH) | 2.5 - 3.5 | m |

| Methylene Bridge (CH₂) | 1.0 - 2.0 | d, m |

| Aliphatic (CH) | 2.0 - 3.0 | m |

Note: These are estimated ranges based on analogous structures. Actual values may vary.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Aromatic Carbons: The aromatic carbons will resonate in the downfield region of the spectrum (typically 110-150 ppm). The carbon atom bearing the amine group (C-5) and the quaternary carbons of the fused ring system will have distinct chemical shifts.

Aliphatic Carbons: The sp³ hybridized carbons of the bridged system will appear in the upfield region. The rigidity of the cage-like structure significantly influences their chemical shifts. In related tricyclic compounds, the carbons of the bridged system show signals that are well-resolved and characteristic of the strained framework. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic (C-NH₂) | 140 - 150 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (Quaternary) | 130 - 145 |

| Bridgehead (CH) | 40 - 60 |

| Methylene Bridge (CH₂) | 30 - 45 |

| Aliphatic (CH) | 35 - 55 |

Note: These are estimated ranges based on analogous structures. Actual values may vary.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY: This experiment would reveal the ¹H-¹H coupling networks, helping to trace the connectivity of the protons within the bridged system and the aromatic ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton's signal.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₀H₁₁N), the expected exact mass would be approximately 145.0891 g/mol .

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The fragmentation of the molecular ion under electron impact (EI) or other ionization methods would likely involve the loss of small neutral molecules or radicals. The fragmentation of related indole (B1671886) derivatives often involves complex rearrangements. nih.gov The rigid bridged structure of this compound would likely lead to characteristic fragmentation pathways, possibly involving retro-Diels-Alder reactions or cleavage of the bonds within the strained ring system.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 145 | [M]⁺ |

| 144 | [M-H]⁺ |

| 130 | [M-NH]⁺ |

| 117 | [M-C₂H₄]⁺ (from retro-Diels-Alder) |

Note: These are hypothetical fragments based on the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

N-H Stretching: The primary amine group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine shows N-H stretches at 3359 and 3282 cm⁻¹. mdpi.com

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The IR spectra of polycyclic aromatic hydrocarbons (PAHs) and their hydrogenated derivatives provide a good reference for these regions. aanda.orgnih.gov

C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually appears in the range of 1590-1650 cm⁻¹.

Table 4: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amine (-NH₂) | Bend (Scissoring) | 1590 - 1650 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Note: These are typical ranges and can vary based on the specific molecular environment.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can determine its absolute configuration if a suitable crystal is obtained.

This technique would confirm the bond lengths, bond angles, and torsional angles of the rigid, bridged system. The solid-state conformation, including any intermolecular interactions such as hydrogen bonding involving the amine group, would also be elucidated. The crystal structures of related bridged systems, such as tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione, have been determined, providing a basis for understanding the packing and conformational features of such rigid molecules. nih.gov The analysis of pyrazole (B372694) derivatives with complex heterocyclic rings has also been aided by X-ray crystallography, underscoring its importance in confirming structures that are challenging to deduce solely from spectroscopic methods. nih.gov

Chiral Analysis and Stereochemical Assignment for Enantiomeric Purity

The unique bridged structure of this compound results in a rigid, chiral molecule. The determination of enantiomeric purity and the assignment of absolute configuration are critical aspects of its characterization, particularly in contexts where stereoisomerism can influence biological activity or material properties. Due to the absence of direct research on the chiral analysis of this compound, this section will discuss the established methodologies for the chiral analysis of its structural analogs, primarily bridged bicyclic and tricyclic amines, as these techniques are directly applicable.

The primary methods for determining the enantiomeric purity of such chiral amines are chromatographic, with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most powerful and widely used techniques. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase is paramount for achieving successful resolution. For analogs of this compound, such as other bicyclic amines, polysaccharide-based and cyclodextrin-based CSPs have proven to be effective.

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. They typically consist of cellulose (B213188) or amylose (B160209) derivatives coated or bonded to a silica (B1680970) support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For the separation of rigid amines, the selection of the mobile phase, often a mixture of a hydrocarbon (like heptane (B126788) or hexane) and an alcohol (such as isopropanol (B130326) or ethanol), along with a basic additive (like diethylamine (B46881) or butylamine) to improve peak shape, is crucial.

Cyclodextrin-based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors. The hydrophobic inner cavity of the cyclodextrin (B1172386) can form inclusion complexes with the aromatic ring of the amine, while interactions with the hydroxyl groups on the rim of the cyclodextrin contribute to chiral discrimination. A recently developed bridged bis(β-cyclodextrin) chiral stationary phase has shown enhanced enantioseparation capabilities for various chiral compounds, including flavanones, which share structural motifs with the indenamine framework. nih.gov

Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a preferred technique for high-throughput chiral separations due to its advantages of high speed, reduced solvent consumption, and lower backpressure compared to HPLC. It often employs the same types of chiral stationary phases as HPLC. For bicyclo[2.2.1]heptanamine derivatives, which are structurally analogous to the target compound, chiral SFC has been successfully used for the separation of enantiomers after protection of the amino group. google.com

Data Table: Exemplary Chiral Separation Conditions for Aminoindane Analogs

Since specific data for this compound is not available, the following table presents typical chiral separation conditions for structurally related aminoindane derivatives, which can serve as a starting point for method development for the target compound.

| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

| 1-Aminoindanes | Substituted Cyclodextrin (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) | Carrier Gas (e.g., Helium) | Flame Ionization Detector (FID) | N/A |

| cis-1-Aminoindan-2-ol | Not specified (Chiral HPLC) | Not specified | Not specified | google.com |

Stereochemical Assignment

Once the enantiomers are separated, assigning the absolute configuration (R or S) to each is a critical step. Several techniques can be employed for this purpose:

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration, the absolute configuration can be unambiguously determined. This technique has been successfully applied to assign the absolute conformation of rigid, polycyclic hydrocarbon enantiomers, which are structurally related to the carbon framework of the target compound. researchgate.net

X-ray Crystallography: If a single crystal of one of the enantiomers (often as a salt with a chiral acid or base of known configuration) can be obtained, X-ray crystallography provides a definitive determination of the absolute configuration.

NMR Spectroscopy with Chiral Solvating or Derivatizing Agents: The formation of diastereomeric complexes with a chiral solvating agent or covalent derivatization with a chiral derivatizing agent can lead to distinguishable signals for the enantiomers in the NMR spectrum. The relative chemical shifts can sometimes be correlated with the absolute configuration based on established models for the diastereomeric interactions.

Derivatization and Structural Modification of 2,3 Dihydro 1h 1,3 Methanoinden 5 Amine

Amine Functionalization Strategies at the 5-Position

The primary amine at the 5-position of the 2,3-dihydro-1H-1,3-methanoindene scaffold serves as a versatile handle for a variety of chemical transformations. These modifications are crucial for modulating the compound's physicochemical properties.

Acylation and Alkylation of the 5-Amine

The nucleophilic nature of the 5-amino group readily allows for acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base, leads to the formation of stable amide derivatives. For instance, the reaction with acetic anhydride (B1165640) can yield the corresponding N-acetyl derivative.

Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction often leads to a mixture of primary, secondary, and tertiary amines due to the increased nucleophilicity of the alkylated products. wikipedia.orgmasterorganicchemistry.com To achieve selective mono-alkylation, reductive amination is a more controlled approach. This method involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the desired secondary amine. libretexts.orgyoutube.com

Formation of Amide, Urea, and Thiourea (B124793) Derivatives

The synthesis of amide derivatives is a fundamental functionalization strategy. Beyond simple acylation, coupling with a wide range of carboxylic acids using standard peptide coupling reagents can produce a diverse array of amides.

Urea and thiourea derivatives are also readily accessible from the 5-amino group. nih.gov Reaction with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas, respectively. organic-chemistry.org These functional groups are known to participate in extensive hydrogen bonding, which can significantly influence molecular recognition and crystal packing. The synthesis of unsymmetrical ureas can be achieved through various methods, including the use of phosgene (B1210022) derivatives or more modern, safer reagents. mdpi.com

Table 1: Examples of Amine Functionalization Reactions

| Starting Material | Reagent | Product Type |

| 2,3-Dihydro-1H-1,3-methanoinden-5-amine | Acyl Chloride/Anhydride | Amide |

| This compound | Alkyl Halide | Secondary/Tertiary Amine |

| This compound | Aldehyde/Ketone, then reducing agent | Secondary Amine |

| This compound | Isocyanate | Urea |

| This compound | Isothiocyanate | Thiourea |

Preparation of Secondary and Tertiary Amine Analogs

As mentioned, direct alkylation of the primary amine can be challenging to control. wikipedia.org Reductive amination offers a more precise method for preparing secondary amines. libretexts.orgyoutube.com To synthesize tertiary amines, secondary amine intermediates can be further alkylated. google.comyoutube.com Alternatively, tertiary amines can be prepared in a one-pot reaction by reacting a secondary amine with an aldehyde or ketone and a reducing agent. researchgate.net The choice of reagents and reaction conditions is critical to steer the reaction towards the desired degree of alkylation. masterorganicchemistry.com

Modification of the Bridged Indene (B144670) Scaffold

The rigid bicyclic framework of 2,3-dihydro-1H-1,3-methanoindene provides a unique template for further structural diversification. Modifications to the aromatic ring and control of the stereochemistry of the bridged system are key areas of investigation.

Introduction of Substituents on the Aromatic Ring

The aromatic ring of the indene scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups. rsc.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. rsc.org Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst. rsc.org Friedel-Crafts acylation, using an acyl chloride and a Lewis acid like aluminum chloride, can introduce a ketone functionality, which can then be a handle for further modifications. The position of substitution on the aromatic ring will be directed by the existing amino group (or its derivatized form) and the bicyclic ring structure.

Table 2: Potential Aromatic Ring Functionalization Reactions

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-2,3-dihydro-1H-1,3-methanoinden-5-amine |

| Halogenation | Br₂/Cl₂, Lewis Acid | Bromo/Chloro-2,3-dihydro-1H-1,3-methanoinden-5-amine |

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | Acyl-2,3-dihydro-1H-1,3-methanoinden-5-amine |

Stereochemical Control in Derivatization of the Bridged System

The bridged structure of 2,3-dihydro-1H-1,3-methanoindene possesses inherent stereochemical features. The methano bridge creates a rigid, three-dimensional shape, and any derivatization of the bicyclic system must consider the resulting stereoisomers.

While specific studies on the stereoselective derivatization of this compound are not widely reported, general principles of stereocontrolled synthesis can be applied. Chiral catalysts or auxiliaries could be employed to direct reactions to a specific face of the molecule. For reactions on the bridged system itself, the steric hindrance imposed by the rigid framework would likely lead to a high degree of stereoselectivity, favoring attack from the less hindered face. Further research is needed to fully explore and control the stereochemical outcomes of derivatization on this unique scaffold.

Library Synthesis and Combinatorial Approaches for Derivative Generation

The generation of chemical libraries around a core scaffold is a cornerstone of modern drug discovery and chemical biology, enabling the systematic exploration of structure-activity relationships (SAR). For a rigid, bicyclic scaffold such as this compound, combinatorial and parallel synthesis techniques offer a powerful means to rapidly generate a multitude of derivatives. These approaches are predicated on the systematic and repetitive covalent linkage of diverse "building blocks" to a central molecular framework.

The primary reactive handle on the this compound scaffold is the primary amine at the C-5 position. This amine group is amenable to a wide array of well-established chemical transformations, making it an ideal point for diversification. Library synthesis can be approached through either solid-phase or solution-phase methodologies, each with its own set of advantages.

Solid-Phase Synthesis (SPS)

In a solid-phase approach, the this compound scaffold would first be immobilized onto a solid support, such as a polymeric resin. This is typically achieved via a linker that connects the scaffold to the resin. A key advantage of SPS is the simplification of purification; excess reagents and byproducts can be removed by simple filtration and washing of the resin. This allows for the use of excess reagents to drive reactions to completion.

A hypothetical solid-phase synthesis of a derivative library could proceed as follows:

Immobilization: The scaffold is attached to a suitable resin.

Derivatization: The resin-bound scaffold is then subjected to a series of reactions to introduce diversity. For instance, the amine group could be acylated with a variety of carboxylic acids, sulfonylated with different sulfonyl chlorides, or reacted with isocyanates to form ureas.

Cleavage: Once the desired structural modifications are complete, the derivatives are cleaved from the solid support to yield the final products in a purified form.

Solution-Phase Synthesis

Alternatively, library generation can be performed in solution. nih.gov Solution-phase synthesis is often more amenable to a wider range of reaction conditions and can be easier to monitor and optimize. nih.gov To streamline purification, techniques such as polymer-assisted purification can be employed, where scavenger resins are used to remove excess reactants and byproducts. nih.gov

A typical solution-phase parallel synthesis workflow for generating a library from this compound would involve:

Reaction Setup: The core amine is dispensed into an array of reaction vessels (e.g., a 96-well plate).

Reagent Addition: A diverse set of building blocks (e.g., various acylating agents, sulfonylating agents) is added to the individual wells.

Reaction and Purification: The reactions are allowed to proceed, followed by a streamlined purification process, such as liquid-liquid extraction, solid-phase extraction, or the use of scavenger resins.

Illustrative Library Generation

The following data tables illustrate hypothetical libraries that could be generated from this compound using common derivatization reactions suitable for combinatorial approaches.

Table 1: Hypothetical Amide Library from this compound

This table outlines a selection of amides that could be synthesized by reacting the parent amine with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides).

| Entry | Carboxylic Acid Building Block | Resulting Amide Derivative | Molecular Formula of Derivative |

| 1 | Acetic Acid | N-(2,3-Dihydro-1H-1,3-methanoinden-5-yl)acetamide | C₁₂H₁₃NO |

| 2 | Benzoic Acid | N-(2,3-Dihydro-1H-1,3-methanoinden-5-yl)benzamide | C₁₇H₁₅NO |

| 3 | Cyclopropanecarboxylic Acid | N-(2,3-Dihydro-1H-1,3-methanoinden-5-yl)cyclopropanecarboxamide | C₁₄H₁₅NO |

| 4 | 4-Chlorobenzoic Acid | 4-Chloro-N-(2,3-Dihydro-1H-1,3-methanoinden-5-yl)benzamide | C₁₇H₁₄ClNO |

| 5 | Thiophene-2-carboxylic Acid | N-(2,3-Dihydro-1H-1,3-methanoinden-5-yl)thiophene-2-carboxamide | C₁₅H₁₃NOS |

Table 2: Hypothetical Sulfonamide Library from this compound

This table shows potential sulfonamide derivatives created by reacting the parent amine with a range of sulfonyl chlorides.

| Entry | Sulfonyl Chloride Building Block | Resulting Sulfonamide Derivative | Molecular Formula of Derivative |

| 1 | Methanesulfonyl Chloride | N-(2,3-Dihydro-1H-1,3-methanoinden-5-yl)methanesulfonamide | C₁₁H₁₃NO₂S |

| 2 | Benzenesulfonyl Chloride | N-(2,3-Dihydro-1H-1,3-methanoinden-5-yl)benzenesulfonamide | C₁₆H₁₅NO₂S |

| 3 | 4-Toluenesulfonyl Chloride | N-(2,3-Dihydro-1H-1,3-methanoinden-5-yl)-4-methylbenzenesulfonamide | C₁₇H₁₇NO₂S |

| 4 | Thiophene-2-sulfonyl Chloride | N-(2,3-Dihydro-1H-1,3-methanoinden-5-yl)thiophene-2-sulfonamide | C₁₄H₁₃NO₂S₂ |

| 5 | Dansyl Chloride | 5-(Dimethylamino)-N-(2,3-Dihydro-1H-1,3-methanoinden-5-yl)naphthalene-1-sulfonamide | C₂₂H₂₂N₂O₂S |

By employing these combinatorial strategies, large and diverse libraries of novel derivatives based on the this compound scaffold can be efficiently synthesized. The resulting compounds can then be screened in high-throughput assays to identify molecules with desired biological or material properties, thereby accelerating the discovery process.

Structure Activity Relationship Sar Studies of 2,3 Dihydro 1h 1,3 Methanoinden 5 Amine and Its Analogs

Design Principles for Investigating the Impact of the 1,3-Methanoindene Scaffold Rigidity

The core principle behind studying rigid molecules like 2,3-Dihydro-1H-1,3-methanoinden-5-amine is the concept of conformational restriction. Flexible molecules can adopt numerous shapes, or conformations, only one of which may be optimal for binding to a specific biological target. By incorporating a rigid scaffold, such as the 1,3-methanoindene system, chemists can lock the molecule into a single, well-defined conformation. nih.govnih.gov This strategy is a powerful tool in medicinal chemistry for several reasons:

Probing the Active Conformation: It helps to identify the specific three-dimensional arrangement required for a molecule to exert its biological effect. For example, studies on conformationally rigid dopamine (B1211576) analogs showed that a gauche relationship between the catechol ring and the amino group was favored by the dopamine uptake system, whereas an anti conformation was significantly less active. nih.gov

Enhancing Potency and Selectivity: By pre-organizing the molecule into its active conformation, the energetic cost of binding is reduced, which can lead to higher potency. Furthermore, rigidity can improve selectivity by ensuring the molecule fits precisely into the target receptor while fitting poorly into off-target sites.

Simplifying SAR: With a reduced number of possible conformations, it becomes easier to understand how changes in substituents affect biological activity.

The 1,3-methanoindene framework is an advanced application of this principle, building upon the simpler rigid analog, 2-aminoindane, which itself is a conformationally restricted version of amphetamine. nih.gov The additional methano bridge further constrains the structure, providing a unique and highly rigid platform to explore interactions at neurotransmitter transporters and receptors. The synthesis of novel tricyclic systems where the side-chain nitrogen atom is held in a fixed position relative to the nucleus is a key strategy for evaluating antidepressant and antipsychotic potential. nih.gov

Role of the 5-Amine Position and its Substitution in Molecular Recognition

The position and nature of the amine group are critical for the biological activity of this class of compounds. The amine functional group is a key pharmacophoric element, often responsible for forming a crucial salt bridge interaction with an acidic residue (like aspartate) in the binding pocket of monoamine transporters. nih.gov

While direct SAR data for the 5-amine position on the 1,3-methanoindene scaffold is limited, extensive research on the closely related aminoindanes provides strong predictive insights. In these analogs, substitution on the phenyl ring dramatically influences potency and selectivity for the monoamine transporters: dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

For instance, the parent compound 2-aminoindan (B1194107) (2-AI) is a selective substrate for NET and DAT. nih.gov However, introducing substituents onto the aromatic ring shifts this selectivity. The addition of a methylenedioxy group across the 5 and 6 positions to create 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) increases potency at SERT while reducing it at DAT and NET. nih.govsci-hub.se Similarly, a methoxy (B1213986) group at the 5-position (5-MeO-AI) also confers selectivity for SERT. nih.govsci-hub.se

This demonstrates that the electronic and steric properties of substituents on the aromatic ring, including the 5-position, are fundamental to molecular recognition and can tune the compound's pharmacological profile, directing its action toward specific transporter subtypes.

Conformational Effects of the Bridged System on Biological Activity

The bridged system of the 1,3-methanoindene scaffold imposes significant conformational rigidity, which has profound effects on biological activity. This rigidity dictates the precise spatial relationship between the aromatic ring and the amine nitrogen, which is critical for receptor fit.

The effect of such conformational locking can be either positive or negative. If the fixed conformation is the one required for binding, activity can be enhanced. If it is not, activity will be diminished or abolished. An example can be seen in studies of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine, a related bridged tricyclic compound. nih.govhandwiki.org This rigid molecule and its N-substituted derivatives were found to have no analgesic activity, suggesting their fixed conformation was unsuitable for interacting with opioid receptors. nih.gov

Conversely, studies with other rigid analogs have shown that a fixed conformation can be beneficial. Certain rigid dopamine analogs with a fixed gauche conformation displayed high affinity for the dopamine uptake system, indicating this conformation is favorable for binding. nih.gov Therefore, the biological activity of this compound is intrinsically tied to how well its rigid, bridged structure aligns with the binding site of its molecular target.

Comparative SAR with Related Aminoindane and Aminotetralin Derivatives

Comparing the SAR of the bridged methanoindene scaffold to its simpler, non-bridged relatives, aminoindane and aminotetralin, highlights the importance of the degree and nature of conformational restriction. Aminoindanes and aminotetralins are both rigid analogs of phenethylamines, but they constrain the molecule in different ways.

Research on 2-aminoindan (2-AI) and its ring-substituted derivatives provides a clear picture of how the indane scaffold influences activity at monoamine transporters. 2-AI itself acts as a potent and selective releasing agent at DAT and NET, with very little activity at SERT. However, adding substituents to the aromatic ring, such as in 5,6-methylenedioxy-2-aminoindane (MDAI) or 5-methoxy-2-aminoindan (5-MeO-AI), dramatically shifts the selectivity profile towards SERT. nih.govsci-hub.se

This pattern shows that the basic aminoindane scaffold is favorable for DAT/NET interaction, while aromatic ring substitutions are key to engaging SERT. The 1,3-methanoindene scaffold of the title compound introduces an even greater level of rigidity than the simple indane system, which would be expected to further refine this selectivity profile based on how well the fixed conformation fits the respective transporter binding sites.

| Compound | DAT | NET | SERT |

|---|---|---|---|

| 2-Aminoindan (2-AI) | 133 ± 13 | 47 ± 3 | 3698 ± 321 |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 1303 ± 103 | 132 ± 13 | 128 ± 10 |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 2665 ± 140 | 422 ± 41 | 129 ± 14 |

Spatial Orientation and Hydrogen Bonding Contributions to Ligand Efficiency

The efficiency with which a ligand binds to its target is highly dependent on its ability to form favorable interactions, such as hydrogen bonds. The rigid 1,3-methanoindene scaffold precisely controls the spatial orientation of the 5-amine group, which is critical for these interactions.

The primary amine is a key hydrogen bond donor. In the context of monoamine transporters, the protonated amine group is thought to form a strong ionic bond (a specific type of hydrogen bond) with a conserved aspartate residue in the binding site. nih.gov The fixed orientation of the amine in this compound would either facilitate or hinder this primary interaction.

Computational Chemistry and Molecular Modeling of 2,3 Dihydro 1h 1,3 Methanoinden 5 Amine

Conformational Analysis and Energy Landscapes of the Methanoindene System

Conformational analysis is fundamental to understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its chemical and biological activity. lumenlearning.com For 2,3-Dihydro-1H-1,3-methanoinden-5-amine, the core of the molecule is the rigid bicyclic system known as a methanoindene, which is structurally analogous to benzonorbornene. This rigid scaffold significantly limits the conformational freedom of the molecule.

The primary sources of flexibility in this compound would be the rotation of the amine group (-NH2) at the 5-position and any potential, though limited, puckering of the five-membered ring. The energy landscape of such a system can be mapped by systematically rotating the torsion angles associated with the amine group and calculating the potential energy at each step using quantum mechanical or molecular mechanics methods. cwu.edu

Studies on related bicyclic systems like norbornene derivatives have shown that different orientations of substituent groups can lead to distinct conformers with varying energy levels. researchgate.net For this compound, the interaction between the amine group and the hydrogen atoms on the aromatic ring would be a key determinant of the most stable conformation. The rigid nature of the methanoindene core, however, means that the energy differences between conformers are likely to be small.

Table 1: Hypothetical Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (C4-C5-N-H) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.5 | 30 |

| B | 180° | 0.0 | 40 |

| C | -60° | 0.5 | 30 |

This table represents a hypothetical energy profile based on general principles of conformational analysis for amino-substituted aromatic systems. The dihedral angle represents the rotation of the amine group relative to the plane of the aromatic ring.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Given the structural rigidity of this compound, it could serve as a scaffold for designing ligands that fit into specific protein binding pockets. While no specific docking studies for this compound are publicly available, we can hypothesize its application. For instance, analogs like 5-iodo-aminoindane have been studied in the context of monoamine transporters. nih.gov

In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The amine group could act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues like aspartate or glutamate. The aromatic ring could participate in π-π stacking or hydrophobic interactions with residues such as phenylalanine, tyrosine, or tryptophan.

Hotspot analysis of the protein's binding site would identify key residues that contribute most to the binding affinity. By mapping these hotspots, modifications could be proposed for the this compound scaffold to enhance its interaction with the target.

Following molecular docking, the binding free energy of the ligand-protein complex can be estimated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov This method calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.gov

The binding free energy (ΔG_bind) is typically calculated as: ΔG_bind = E_complex - (E_receptor + E_ligand)

Where:

E_complex is the total energy of the protein-ligand complex.

E_receptor is the energy of the isolated protein.

E_ligand is the energy of the isolated ligand.

Each of these terms includes contributions from gas-phase molecular mechanics energy and solvation free energy.

Table 2: Example of MM/GBSA Binding Energy Calculation Components

| Energy Component | Value (kcal/mol) |

| van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.1 |

| Polar Solvation Energy | 35.8 |

| Nonpolar Solvation Energy | -5.2 |

| ΔG_bind | -35.0 |

This table shows a hypothetical breakdown of the energy components contributing to the binding free energy of this compound with a potential biological target.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Flexibility

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose and the flexibility of both the ligand and the protein. nih.gov

For a complex of this compound and a target protein, an MD simulation would reveal how the interactions change over time. Key metrics to analyze from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. nih.gov A stable complex will show a low and converging RMSD value over the simulation time.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, confirming the stability of key interactions.

The rigid nature of the methanoindene core would likely contribute to a stable binding mode with minimal conformational changes during the simulation. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. rutgers.edu To develop a QSAR model for derivatives of this compound, a set of analogs with varying substituents would need to be synthesized and their biological activity measured. mdpi.com

The model would take the form of an equation such as: Biological Activity = f(Descriptor1, Descriptor2, ...)

Where the descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Such models have been developed for structurally related compounds like aminoindane analogs to understand their interaction with monoamine transporters. nih.gov

Table 3: Hypothetical QSAR Descriptors for this compound Derivatives

| Derivative | Substituent at Position X | LogP | Molecular Weight | Biological Activity (IC50, nM) |

| 1 | -H | 2.5 | 159.22 | 500 |

| 2 | -Cl | 3.2 | 193.66 | 250 |

| 3 | -CH3 | 2.9 | 173.25 | 400 |

| 4 | -OCH3 | 2.4 | 189.25 | 350 |

This table provides a hypothetical dataset that could be used to build a QSAR model. The biological activity would need to be experimentally determined.

In Silico Prediction of Molecular Recognition and ADMET-related Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov Various online tools and software can predict these properties for this compound. nih.govmdpi.com

Key properties that can be predicted include:

Lipophilicity (LogP): Affects absorption and distribution.

Aqueous Solubility (LogS): Influences absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-active compounds.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates oral bioavailability.

Toxicity: Predicts potential adverse effects like mutagenicity or carcinogenicity.

Table 4: Predicted ADMET Properties for this compound

| Property | Predicted Value | Interpretation |

| LogP | 2.1 | Good membrane permeability |

| LogS | -3.5 | Moderately soluble |

| BBB Permeant | Yes | Likely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |

| HIA | >90% | High intestinal absorption |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

This table presents hypothetical ADMET properties for the title compound, which would be generated using predictive software.

Pharmacological and Biological Research Directions for 2,3 Dihydro 1h 1,3 Methanoinden 5 Amine Scaffold Conceptual Focus

Investigation of Receptor Binding Profiles (e.g., G-Protein Coupled Receptors, Ion Channels)

The initial step in characterizing the pharmacological potential of the 2,3-Dihydro-1H-1,3-methanoinden-5-amine scaffold would involve comprehensive screening against a broad panel of receptors. G-Protein Coupled Receptors (GPCRs) are a particularly relevant class, given that many endogenous and synthetic amine-containing molecules act as ligands for these receptors. nih.gov The scaffold's rigid nature could enforce a specific vector for the amine group and the aromatic system, potentially leading to high affinity and selectivity for a particular GPCR subtype.

Novel 2,3-dihydro-1H-isoindole derivatives, which share a dihydro-aromatic-amine core, have been successfully designed to achieve high affinity and selectivity for specific dopamine (B1211576) receptor subtypes, demonstrating the utility of such scaffolds. nih.gov Similarly, screening this methanoinden-amine derivative against aminergic GPCR panels (e.g., dopamine, serotonin (B10506), and adrenergic receptors) would be a primary focus. nih.gov

| Receptor Class | Rationale for Investigation | Potential Outcome |

| Aminergic GPCRs | The scaffold contains a core phenethylamine-like motif, common to ligands for dopamine, serotonin, and norepinephrine (B1679862) receptors. nih.gov | Identification of novel agonists or antagonists with unique selectivity profiles for D2/D3, 5-HT subtypes, or adrenoceptors. nih.gov |

| Ion Channels | The rigid, charged nature of the protonated amine could facilitate interaction with the pores or allosteric sites of various voltage-gated or ligand-gated ion channels. | Discovery of novel channel modulators (blockers or openers). |

| Orphan GPCRs | The unique three-dimensional shape of the scaffold may allow it to bind to orphan receptors for which endogenous ligands are unknown. | De-orphanization of receptors and discovery of new signaling pathways. |

Trace Amine-Associated Receptor 1 (TAAR1) is a GPCR that responds to endogenous trace amines and is involved in modulating monoaminergic systems. nih.gov It represents a promising target for neuropsychiatric disorders. TAAR1 activation can regulate dopamine transmission and has been shown to interfere with the neurochemical effects of substances like cocaine. nih.govresearchgate.net Given that TAAR1 agonists often share structural similarities with monoamine neurotransmitters, the this compound scaffold is a prime candidate for investigation as a TAAR1 ligand. nih.gov Its constrained structure could offer enhanced selectivity over other monoamine receptors, a desirable trait for therapeutic agents.

Research would focus on binding assays to determine affinity for TAAR1 and functional assays to characterize the compound as an agonist or antagonist. A key area of interest would be its ability to modulate dopamine dynamics, potentially through cooperative interactions with the dopamine D2 receptor, a known mechanism of TAAR1 action. nih.govresearchgate.net

The monoamine transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—are critical regulators of neurotransmission and are the targets of many antidepressants and stimulants. nih.govnih.gov Structurally related indanamine compounds, such as the MAO inhibitor rasagiline, are known to interact with monoaminergic systems. nih.gov The core structure of this compound is an isomer of aminoindane, suggesting a high probability of interaction with these transporters.

The rigid methano-bridge is a key structural feature. While flexible molecules can adapt to the binding pockets of transporters, this rigid scaffold would require a more precise fit. This could be leveraged to achieve high selectivity for one transporter over the others, potentially reducing the side effects associated with less selective inhibitors. For example, the bacterial leucine (B10760876) transporter, a model for DAT, has a binding core formed by specific transmembrane regions that a rigid ligand must conform to. nih.gov Investigating the binding affinity and uptake inhibition potency of this compound at SERT, NET, and DAT would be a critical research avenue.

Enzyme Inhibition Studies (e.g., Kinases like CDK9, DYRK1A, or other enzymes with amine-binding sites)

The amine functionality and the aromatic system make the this compound scaffold a candidate for inhibition of various enzymes.

Monoamine Oxidase (MAO) Inhibition: Derivatives of 2,3-dihydro-1H-inden-1-amine are known to be potent and selective inhibitors of MAO-B, an enzyme that metabolizes dopamine. nih.gov Given the structural similarity, it is highly conceivable that the this compound scaffold could also inhibit MAO-A or MAO-B. nih.gov Inhibition assays would clarify its potency and selectivity profile, which is crucial for potential therapeutic applications in Parkinson's disease or depression.

| Enzyme Target | Rationale for Investigation | Key Interaction Feature |

| DYRK1A/CDK9 | Kinases are key drug targets; rigid scaffolds can offer selectivity. nih.govnih.gov | Potential for the amine group or modified derivatives to interact with the kinase hinge region. |

| MAO-A/MAO-B | Structural similarity to known indanamine-based MAO inhibitors. nih.gov | The amine group is a key pharmacophoric element for recognition by the enzyme's active site. |

| Other Amine-Binding Enzymes | Many enzymes utilize amine substrates (e.g., other oxidases, transferases). | The primary amine could serve as a recognition motif or a reactive handle. |

Modulatory Effects on Neurotransmitter Systems and Signaling Pathways

Should the this compound scaffold demonstrate significant activity at any of the targets mentioned above (e.g., TAAR1, monoamine transporters, MAO), it would invariably exert modulatory effects on neurotransmitter systems. nih.gov

For instance, if the compound acts as a TAAR1 agonist, it would be expected to decrease dopamine clearance, an effect mediated through interaction with D2 receptors and downstream signaling molecules like Glycogen Synthase Kinase-3 (GSK-3). nih.govresearchgate.net If it functions as a monoamine transporter inhibitor, it would elevate synaptic concentrations of dopamine, serotonin, or norepinephrine, directly impacting mood, cognition, and behavior. nih.gov Similarly, MAO inhibition would lead to increased cytosolic levels of these neurotransmitters. nih.gov

Future research would involve in vivo microdialysis in animal models to measure changes in extracellular neurotransmitter levels in key brain regions like the nucleus accumbens and prefrontal cortex following administration of the compound.

Potential as Pharmacological Probes for Investigating Biological Mechanisms

A compound with high affinity and selectivity for a single biological target is an invaluable tool for research. Due to its constrained conformation, the this compound scaffold has the potential to be developed into such a pharmacological probe.

If this scaffold yields a ligand that is highly selective for a specific receptor subtype (e.g., Dopamine D3) or transporter, it could be radiolabeled (e.g., with tritium, carbon-11, or fluorine-18). Such a radioligand would be instrumental in:

Positron Emission Tomography (PET) Imaging: Visualizing and quantifying the distribution of the target in the living brain.

Autoradiography: Mapping the precise location of the target in post-mortem tissue slices.

Pharmacological Assays: Characterizing the binding of other, non-labeled compounds in competitive binding experiments. nih.gov

The development of a selective probe from this scaffold would significantly aid in understanding the physiological and pathological roles of its target protein.

Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Discovery

The this compound core can be viewed within the broader context of drug design strategies like scaffold hopping and bioisosteric replacement. drughunter.comnih.gov

Scaffold Hopping: This scaffold could be conceptualized as a "hop" from a simpler, more flexible scaffold like aminoindane or tetraline. The introduction of the methano-bridge drastically alters the three-dimensional shape and conformational flexibility, a strategy used to discover novel intellectual property and improve pharmacological properties like selectivity or metabolic stability. nih.govnih.gov The rigid nature of the methanoindene core could lead to improved binding affinity by reducing the entropic penalty upon binding to a target.

Bioisosteric Replacement: Once a primary biological target is identified, the scaffold can be systematically modified using bioisosteric replacement to optimize its properties. drughunter.comnih.gov This involves substituting atoms or groups with others that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.

| Modification Site | Bioisosteric Replacement Example | Potential Goal |

| Primary Amine (-NH2) | Replace with hydroxyl (-OH), methylamine (B109427) (-NHCH3), or embed in a heterocycle. | Modulate basicity, hydrogen bonding capacity, and metabolic stability. |

| Aromatic Ring | Replace the benzene (B151609) ring with a pyridine (B92270) or thiophene (B33073) ring. | Alter electronic properties, solubility, and potential for specific interactions. nih.gov |

| Aliphatic Bridge | Modify the length or composition of the methano bridge (e.g., -CH2-O-). | Fine-tune the geometry and rigidity of the scaffold. |

These strategies would be essential for a medicinal chemistry program aimed at progressing a hit compound from this series into a lead candidate with drug-like properties. nih.gov

Future Research Perspectives and Methodological Advancements

Development of Novel and More Efficient Synthetic Routes for Functionalized Methanoindenes

The synthesis of complex, polycyclic amine structures such as 2,3-Dihydro-1H-1,3-methanoinden-5-amine often requires multi-step procedures. researchgate.net Future work will focus on creating more efficient, modular, and scalable synthetic pathways to generate a diverse library of functionalized methanoindene derivatives.

Key areas of development include:

Advanced Cycloaddition Reactions: Exploring novel cycloaddition strategies, such as the reaction of dihalides or disulfonates with amines, could provide more efficient access to the core bridged structure. nih.gov These methods have proven effective in the synthesis of other macrocyclic and polycyclic amines, offering higher yields and fewer by-products compared to older methods. nih.gov

Electrocyclization of Keteniminium Intermediates: This powerful technique has emerged for the synthesis of amino-substituted polycyclic aromatic hydrocarbons (PAHs). researchgate.net Applying this methodology to create the methanoindene skeleton could offer a novel and efficient route to amino-substituted derivatives. researchgate.net

Automated Flow Chemistry: The use of automated continuous flow systems can enable the rapid, safe, and scalable synthesis of complex heterocyclic scaffolds. nih.gov Implementing photoredox-catalysed reactions, such as hydroaminoalkylation (HAA), within a flow chemistry setup could allow for the modular construction of functionalized bridged amines from simple primary amine feedstocks. nih.gov This approach simplifies purification and allows for the rapid generation of a library of analogues for screening. nih.gov

Domino and One-Pot Reactions: Designing one-pot, multi-component reactions can significantly improve efficiency by reducing the number of separate steps and purification procedures. researchgate.netnih.govmdpi.com Such strategies, which might involve a sequence of condensations, cyclizations, and other transformations in a single vessel, are highly sought after for building complex molecular architectures.

Table 1: Comparison of Potential Synthetic Strategies for Functionalized Methanoindenes

| Synthetic Strategy | Core Reaction Type | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Advanced Cycloaddition | Cycloaddition | Higher yields, reduced by-products, versatility for various ring sizes. | Effective for synthesizing macrocyclic polyamines using disulfonates and protected diamines. nih.gov |

| Electrocyclization | Pericyclic Reaction | Access to diverse amino-substituted polycyclic structures, mild reaction conditions. | Successfully used for amino-substituted PAHs via keteniminium intermediates. researchgate.net |

| Automated Flow Synthesis | Photoredox Catalysis / SNAr | High modularity, scalability, operational simplicity, rapid library generation. | Demonstrated for the synthesis of spirocyclic tetrahydronaphthyridines from primary amines. nih.gov |

| One-Pot Procedures | Multi-Component Cascade | Increased efficiency, atom economy, reduced waste and purification steps. | Developed for the synthesis of various complex heterocycles like pyrano[2,3-c]phenazines. researchgate.net |

Application of Advanced Spectroscopic and Structural Biology Techniques for Complex Characterization

A thorough understanding of the three-dimensional structure of this compound and its derivatives, particularly when bound to biological targets, is crucial for elucidating their function. Future research will increasingly rely on a suite of sophisticated analytical techniques.

Advanced Mass Spectrometry (MS): Techniques like in-situ ionization mass spectrometry can be integrated with novel extraction methods, such as those using magnetic molecularly imprinted polymers (MMIPs), for high-throughput screening and characterization. mdpi.com

Multidimensional NMR Spectroscopy: For complex molecules and their protein-ligand complexes, advanced NMR techniques are indispensable for determining solution-state conformations and dynamics, providing insights that are complementary to solid-state crystal structures. mdpi.com

X-ray Crystallography: Obtaining high-resolution crystal structures of methanoindene derivatives bound to their biological targets remains a primary goal. nih.gov This information is invaluable for understanding binding modes and guiding structure-based drug design. nih.gov

Cryogenic Electron Microscopy (Cryo-EM): For large protein complexes that may be difficult to crystallize, Cryo-EM is becoming an increasingly powerful tool for high-resolution structure determination, offering insights into the broader structural context of ligand binding.

Table 2: Advanced Analytical Techniques for Characterization

| Technique | Application | Key Insights |

|---|---|---|

| X-ray Crystallography | High-resolution 3D structure of ligand-protein complexes. | Precise binding modes, identification of key interactions (H-bonds, hydrophobic contacts). nih.gov |

| Multidimensional NMR | Solution-state conformation, dynamics, and binding interfaces. | Information on molecular flexibility and interaction dynamics in a native-like environment. mdpi.com |

| Advanced Mass Spectrometry | High-throughput screening, metabolite identification, quantification. | Rapid analysis, high sensitivity, and integration with novel sample preparation. mdpi.com |

| Cryo-Electron Microscopy | Structure determination of large, complex biomolecules. | Understanding the overall architecture of target proteins and assemblies. |

Refined Computational Approaches for Enhanced Predictive Modeling and Rational Design

Computational chemistry is an essential partner to experimental work, enabling the prediction of molecular properties and the rational design of new compounds. For rigid scaffolds like methanoindenes, computational models can be particularly powerful.

Future efforts will focus on:

Quantitative Structure-Property Relationship (QSPR) Models: Developing robust QSPR models to correlate the chemical structures of bridged amines with specific properties, such as binding affinity or metabolic stability. nih.gov These models can use molecular descriptors like dipole moment and topology to make accurate predictions. nih.gov

Thermodynamic Modeling of Ligand Binding: Using model compounds to better understand the enthalpic and entropic contributions to protein-ligand binding free energy. nih.govresearchgate.net Studying pairs of conformationally constrained (like methanoindenes) and flexible molecules can reveal strategies to minimize entropy-enthalpy compensation and design more efficient ligands. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Enhanced MD simulations can provide more accurate predictions of how these rigid molecules behave in different physiological environments and how they interact with target proteins over time. nih.gov

Table 3: Computational Modeling Approaches

| Modeling Approach | Purpose | Key Parameters & Descriptors |

|---|---|---|

| QSPR/QSAR | Predict biological activity or physicochemical properties. | Dipole moment, pKa, topological descriptors, Jurs descriptors. nih.gov |

| Binding Thermodynamics | Elucidate enthalpic and entropic contributions to binding. | Isothermal titration calorimetry (ITC), molecular dynamics (MD) simulations. researchgate.net |

| Structure-Based Design | Design molecules to fit a known 3D protein structure. | Protein-ligand docking scores, interaction fingerprints, free energy calculations. nih.gov |

Exploration of Emerging Biological Targets and Therapeutic Areas for Bridged Amine Scaffolds

The unique, conformationally restricted nature of the this compound scaffold makes it a "privileged structure" for targeting a range of biological systems where precise positioning of functional groups is key. mdpi.com

Promising future directions include: